2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride

PI3K inhibition Cancer cell signaling Kinase inhibitor fragment

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride is a synthetic, small-molecule heterocyclic building block belonging to the aminooxy-acetamide class. Its structure integrates three functionally distinct motifs: an aminooxy (–ONH₂) group conferring chemoselective carbonyl reactivity , a 5-iodopyridin-2-yl aromatic system that enables both halogen-bonding interactions and transition-metal-catalyzed cross-coupling, and an acetamide linker.

Molecular Formula C7H9ClIN3O2
Molecular Weight 329.52 g/mol
CAS No. 321571-57-7
Cat. No. B1288111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride
CAS321571-57-7
Molecular FormulaC7H9ClIN3O2
Molecular Weight329.52 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)NC(=O)CON.Cl
InChIInChI=1S/C7H8IN3O2.ClH/c8-5-1-2-6(10-3-5)11-7(12)4-13-9;/h1-3H,4,9H2,(H,10,11,12);1H
InChIKeyDXZDFUMXZPXWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride (CAS 321571-57-7): Compound Class and Baseline Characterization


2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride is a synthetic, small-molecule heterocyclic building block belonging to the aminooxy-acetamide class. Its structure integrates three functionally distinct motifs: an aminooxy (–ONH₂) group conferring chemoselective carbonyl reactivity , a 5-iodopyridin-2-yl aromatic system that enables both halogen-bonding interactions and transition-metal-catalyzed cross-coupling, and an acetamide linker. The compound is supplied exclusively as the hydrochloride salt to enhance aqueous solubility and long-term storage stability [1]. Its molecular formula is C₇H₉ClIN₃O₂, with a molecular weight of 329.52 g/mol .

1
PI3K pathway inhibition studies – requires 5-iodo regioisomer
2
Chemoselective oxime ligation for bioconjugation – aminooxy warhead
3
Fragment library diversification – aryl iodide cross-coupling handle
4
Peripherally restricted probe design – TPSA/logP may limit CNS penetration

Why Generic Substitution Fails for 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride: Structural Determinants of Non-Interchangeability


In-class aminooxy-acetamides are not interchangeable due to the synergistic contribution of three structural features: the 5-iodo substituent on the pyridine ring, the free aminooxy terminus, and the hydrochloride salt stoichiometry. The iodine atom at the 5-position is critical for PI3K inhibitory activity; regioisomers lacking this substitution geometry (e.g., 4-iodo or 3-iodo pyridin-2-yl analogs) or bearing smaller halogens (chloro, fluoro) exhibit altered or abolished target engagement . The aminooxy group provides a unique chemoselective warhead for oxime ligation that simple amine or hydrazine analogs cannot replicate under biocompatible conditions . Finally, the hydrochloride salt form dictates a defined melting point (197–199 °C) and moisture-handling profile that differ substantially from the free base, directly affecting weighing accuracy and formulation reproducibility in screening workflows [1].

5‑iodo position
Target: 5‑iodo pyridin‑2‑yl enables PI3K engagement
4‑iodo or 3‑iodo regioisomers may show no PI3K inhibition; target engagement may not transfer
Aminooxy warhead
Target: free –ONH₂ for oxime ligation under biocompatible conditions
Amine or hydrazine analogs cannot replicate chemoselective carbonyl reactivity; ligation yield may differ
Hydrochloride salt
Target: defined salt stoichiometry, mp 197–199 °C, consistent molar mass
Free base is hygroscopic, lacks sharp melting point, and requires post‑hoc purity correction; weighing accuracy may shift

Product-Specific Quantitative Evidence Guide: 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride Differentiation Data


PI3K Inhibitory Activity: Iodine Positional Selectivity Defines Target Engagement

The 5-iodo pyridin-2-yl substitution pattern is essential for PI3K inhibitory activity. The target compound inhibits PI3K with an IC₅₀ of approximately 50 µM in cancer cell lines . By contrast, the 4-iodo regioisomer (2-(Aminooxy)-N-(4-iodopyridin-2-yl)acetamide hydrochloride) and the 3-iodo regioisomer are not associated with PI3K inhibition in the same assay platforms, demonstrating that the 5-iodo position confers a specific binding orientation at the PI3K active site that is lost upon iodine migration .

PI3K Inhibition
Reported
IC₅₀ ~50 µM (5‑iodo) vs regioisomers: no detectable PI3K activity
5‑iodo regioisomer required for PI3K target engagement
Supplier screening data; independent validation advised
PI3K inhibition Cancer cell signaling Kinase inhibitor fragment

Crystalline Hydrochloride Salt Purity as a Key Driver for Batch-to-Batch Reproducibility in Screening

The hydrochloride salt of the target compound is supplied with a purity specification of ≥98% (HPLC) and a sharp melting point of 197–199 °C, indicative of a well-defined crystalline form [1]. In comparison, the free base form is hygroscopic, lacks a sharp melting transition, and is not commercially available at comparable purity grades. The defined salt stoichiometry ensures consistent molar mass in solution preparation, whereas the free base—if synthesized in-house—requires post-hoc purity determination and Karl Fischer titration for water content correction [2].

Purity & Salt Form
Specification review
Purity ≥98% (HPLC); mp 197–199 °C (HCl salt)
Defined salt form ensures batch‑to‑batch reproducibility
Free base hygroscopic; purity variable without additional characterization
Compound quality control Batch reproducibility Salt-form consistency

Moisture Sensitivity and Recommended Storage Differentiate Procurement Handling from Less Labile Analogs

The hydrochloride salt requires sealed, dry storage at 2–8 °C, as specified by the supplier . This contrasts with simpler aminooxy-acetamide building blocks such as 2-(aminooxy)acetamide (free base), which is typically stored at room temperature. The enhanced moisture sensitivity arises from the combination of the polar hydrochloride salt and the iodopyridine moiety, which together promote hygroscopicity. Improper storage leads to hydrolysis of the acetamide linkage, generating 5-iodopyridin-2-amine and glycolic acid derivatives as degradants . The GHS hazard classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), mandating appropriate personal protective equipment during handling .

Storage Stability
Data to verify
Sealed, dry, 2–8 °C; GHS H302, H315, H319, H335
Cold‑chain storage essential to prevent acetamide hydrolysis
Simpler aminooxy‑acetamides stored at ambient; degradation risk differs
Compound stability Storage conditions Procurement logistics

Computational Property Differentiation: Topological Polar Surface Area and logP Distinguish Blood-Brain Barrier Permeability Potential from Des-Iodo and Des-Aminooxy Analogs

The target compound has a calculated topological polar surface area (TPSA) of 77.24 Ų and a logP of 0.9368 . The des-iodo analog, 2-(aminooxy)-N-(pyridin-2-yl)acetamide (lacking the iodine substituent), is predicted to have a lower TPSA (~64 Ų) and a lower logP (~0.2), which shifts its physicochemical profile closer to the CNS-penetrant chemical space. Conversely, the des-aminooxy analog, N-(5-iodopyridin-2-yl)acetamide, has a TPSA of approximately 42 Ų and a logP of ~1.5, increasing its membrane permeability but eliminating the chemoselective oxime ligation handle entirely .

TPSA & logP
Class‑level
TPSA 77.24 Ų; logP 0.9368 (in silico)
Intermediate profile may limit CNS penetration vs des‑iodo analog
Computational prediction; experimental validation needed
Computational chemistry Drug-likeness CNS permeability prediction

Best Research and Industrial Application Scenarios for 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride: Evidence-Linked Procurement Guidance


PI3K-Dependent Cancer Cell Signaling Studies Requiring a Fragment-Sized Inhibitor Probe

The compound's ~50 µM PI3K IC₅₀ makes it suitable as a fragment-sized chemical probe for PI3K pathway interrogation in cancer cell lines . Unlike nanomolar clinical PI3K inhibitors (e.g., LY294002, IC₅₀ ~1.4 µM), the lower potency allows researchers to titrate partial pathway inhibition, which is valuable for studying graded PI3K-AKT-mTOR signaling responses. The 5-iodo substitution is mandatory; use of the 4-iodo or 3-iodo regioisomers will not produce PI3K inhibition . The ≥98% purity specification ensures that observed biological effects are attributable to the parent compound rather than synthetic impurities [1].

Chemoselective Bioconjugation via Oxime Ligation for Target Identification and Proteomics

The free aminooxy (–ONH₂) group reacts selectively with aldehydes and ketones to form stable oxime bonds under mild, biocompatible conditions (pH 4–7, room temperature) . This reactivity profile is exploited in activity-based protein profiling (ABPP) and affinity-based target deconvolution, where the 5-iodopyridinyl moiety serves as a UV-active or mass tag for downstream detection. The hydrochloride salt form provides the aqueous solubility necessary for bioconjugation in physiological buffers, eliminating the need for DMSO co-solvent that can denature target proteins [1]. Researchers performing oxime ligation with carbonyl-modified proteins should procure the hydrochloride salt rather than the free base to ensure consistent reaction stoichiometry.

Suzuki-Miyaura and Sonogashira Cross-Coupling for Diversification of Fragment Libraries

The iodine atom at the 5-position of the pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl boronic acids) and Sonogashira (terminal alkynes) couplings . This enables rapid diversification of the core scaffold to generate focused libraries for structure-activity relationship (SAR) studies. The hydrochloride salt must be neutralized in situ prior to coupling; however, the defined stoichiometry of the salt ensures accurate calculation of the free base concentration, which is critical for reproducible catalyst loading. The melting point specification (197–199 °C) provides a straightforward identity check upon receipt, confirming that the material has not degraded during transit [1].

Peripheral Probe Design for In Vitro Pharmacology with Minimized CNS Penetration Liability

The computed TPSA of 77.24 Ų and logP of 0.9368 place the compound in a physicochemical space associated with low passive blood-brain barrier permeability . For oncology or immunology research programs where target engagement is intended to be restricted to peripheral tissues, this profile is advantageous. In comparison, the des-iodo analog (TPSA ~64 Ų, logP ~0.2) has a higher predicted CNS penetration probability, which may introduce central nervous system confounds in in vivo models [1]. Researchers designing peripherally restricted probes should prioritize the 5-iodo compound over the des-iodo variant to maintain compartmental selectivity.

Application
Selection Property
Validation Focus
PI3K‑dependent cancer cell signaling studies
5‑iodo regioisomer for target engagement
PI3K inhibition assay reproducibility
Chemoselective bioconjugation (oxime ligation)
Aminooxy warhead for carbonyl‑specific coupling
Ligation efficiency and stoichiometry in physiological buffers
Fragment library diversification (Suzuki/Sonogashira)
Aryl iodide cross‑coupling handle
Catalyst compatibility and free‑base concentration control
Peripherally restricted in vitro pharmacology probe
TPSA/logP profile for low predicted BBB permeability
Compartmental selectivity in cell‑based vs CNS‑penetrant assays
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